molecular formula C8H12 B14410980 1,5-Dimethyl-3-methylidenecyclopent-1-ene CAS No. 83615-97-8

1,5-Dimethyl-3-methylidenecyclopent-1-ene

Cat. No.: B14410980
CAS No.: 83615-97-8
M. Wt: 108.18 g/mol
InChI Key: CBQKWUZWVNUEEB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-methylidenecyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a five-membered ring with two methyl groups and a methylene group attached to it. The presence of these substituents imparts unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-methylidenecyclopent-1-ene can be achieved through various organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the desired cycloalkene. The reaction conditions typically include elevated temperatures and the presence of a catalyst such as a transition metal complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-methylidenecyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated cycloalkanes.

    Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully saturated cyclopentanes.

Scientific Research Applications

1,5-Dimethyl-3-methylidenecyclopent-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-methylidenecyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a five-membered ring and one double bond.

    1,3-Dimethylcyclopentene: A similar compound with two methyl groups attached to the ring.

    Methylenecyclopentane: A compound with a methylene group attached to the cyclopentane ring.

Uniqueness

1,5-Dimethyl-3-methylidenecyclopent-1-ene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

83615-97-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,5-dimethyl-3-methylidenecyclopentene

InChI

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4,8H,1,5H2,2-3H3

InChI Key

CBQKWUZWVNUEEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)C=C1C

Origin of Product

United States

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